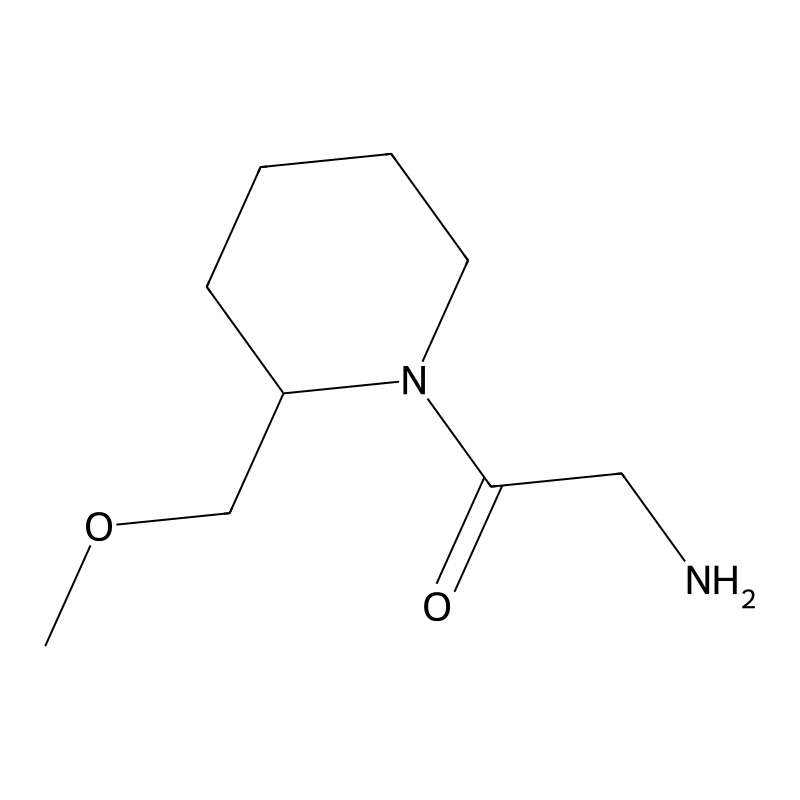

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone is a chemical compound characterized by its unique structure, which includes an amino group, a piperidine ring, and a methoxymethyl substituent. Its molecular formula is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol. The compound features a piperidine moiety, which is known for its versatility in medicinal chemistry and is often found in various pharmaceutical agents. The presence of the methoxymethyl group enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics .

- Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to form amides.

- Alkylation Reactions: The nitrogen atom in the piperidine ring can undergo alkylation, allowing for further functionalization.

- Reduction Reactions: The ketone functionality can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride .

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone exhibits various biological activities. Compounds containing piperidine rings are often associated with:

- Neurotransmitter Modulation: Piperidine derivatives can act on neurotransmitter systems, influencing mood and cognitive functions.

- Antimicrobial Activity: Some derivatives have shown potential against bacterial and fungal strains.

- Analgesic Properties: Similar compounds have been investigated for pain relief mechanisms .

Synthesis of 2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone can be achieved through several methods:

- Mannich Reaction: This involves the reaction of formaldehyde, an amine, and a ketone to produce the desired compound.

- Alkylation of Piperidine: Starting from piperidine, it can be alkylated with methoxymethyl chloride in the presence of a base.

- Reduction of Intermediate Ketones: Ketones derived from piperidine derivatives can be reduced to yield the final product .

The compound has potential applications in:

- Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new medications targeting neurological disorders.

- Chemical Research: It can be utilized in studies exploring structure-activity relationships in medicinal chemistry.

- Biological Studies: Its interaction with biological systems makes it suitable for research into new therapeutic agents .

Interaction studies involving 2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with:

- Dopamine Receptors: Potential implications for mood regulation.

- Serotonin Transporters: Indicating possible antidepressant-like effects.

- Cholinergic Systems: Suggesting cognitive enhancement capabilities .

Several compounds share structural similarities with 2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-1-piperidin-1-yl ethanone | Contains a piperidine ring | Known for analgesic properties |

| 2-Amino-N-methylpiperidin-1-yl ethanone | Methyl substitution on nitrogen | Increased central nervous system activity |

| 2-Amino-N-benzylpiperidin-1-yl ethanone | Benzyl substitution on nitrogen | Enhanced lipophilicity and receptor binding |

| 3-Amino-N-(2-methoxyethyl)piperidin-1-yl ethanone | Methoxyethyl side chain | Potentially improved pharmacokinetic properties |

These comparisons illustrate that while similar compounds may share core structures, variations in substituents significantly influence their biological activity and pharmacological profiles .